16-Hentriacontanone

Catalog No.
S538551
CAS No.
502-73-8
M.F
C31H62O
M. Wt
450.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Hentriacontanone

CAS Number

502-73-8

Product Name

16-Hentriacontanone

IUPAC Name

hentriacontan-16-one

Molecular Formula

C31H62O

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C31H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

UNRFDARCMOHDBJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Palmitone; NSC 953; NSC-953; NSC953

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC

Description

The exact mass of the compound 16-Hentriacontanone is 450.4801 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 953. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of dialkyl ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

16-Hentriacontanone, also known as dipentadecyl ketone or palmitone, is a long-chain dialkyl ketone with the molecular formula C₃₁H₆₂O and a molecular weight of approximately 450.82 g/mol. This compound features a carbon chain of thirty-one carbon atoms with a ketone functional group located at the sixteenth position. Its structure can be represented as:

text
CH3-(CH2)14-CO-(CH2)15-CH3

This compound is typically found as a white to light yellow crystalline solid, with a melting point ranging from 82°C to 86°C .

  • Research suggests a potential role in anticonvulsant activity, but the exact mechanism remains unclear and requires further investigation [].
  • No specific information on the safety or hazards of 16-Hentriacontanone is currently available in scientific research. As with any unknown compound, it's important to exercise caution and handle it with appropriate personal protective equipment in a well-ventilated laboratory setting.
Typical for carbonyl compounds:

  • Nucleophilic Addition: It can react with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of alcohols.
  • Oxidation: Although ketones are generally resistant to oxidation, under strong oxidative conditions, they may further oxidize to carboxylic acids.
  • Reduction: 16-Hentriacontanone can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

The synthesis of 16-hentriacontanone typically involves organic synthesis techniques. Common methods include:

  • Alkylation Reactions: Utilizing long-chain alkyl halides and applying methods such as the Wurtz reaction or other alkylation strategies.
  • Oxidation of Alcohols: Starting from long-chain alcohols and oxidizing them using reagents like chromium trioxide or potassium permanganate.
  • Direct Ketone Synthesis: Employing methods that introduce the ketone group directly onto the alkane chain through controlled oxidation processes .

16-Hentriacontanone has several applications across various fields:

  • Fragrance Industry: It is utilized in perfumery due to its pleasant odor profile.
  • Cosmetic Products: This compound is often included in formulations for skin care and personal hygiene products.
  • Research: It serves as a reference compound in chemical research and studies involving long-chain fatty acids and their derivatives .

While specific interaction studies on 16-hentriacontanone are sparse, its potential effects on biological systems suggest avenues for further exploration. Its interaction with GABAergic systems hints at possible implications in neuroactive research. More detailed pharmacological studies would be beneficial to fully understand its interactions and potential therapeutic applications .

Several compounds share structural similarities with 16-hentriacontanone, particularly within the class of long-chain ketones. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Palmitic AcidC₁₆H₃₂O₂Saturated fatty acid; common in fats and oils
HexadecanalC₁₆H₃₂OAldehyde form of palmitic acid; used in flavoring
OctacosanoneC₂₈H₅₈OLonger chain ketone; used in fragrances
NonadecanoneC₁₉H₃₈OKetone with nineteen carbons; similar applications

Uniqueness of 16-Hentriacontanone

16-Hentriacontanone stands out due to its unique chain length (thirty-one carbons) and specific positioning of the carbonyl group. This structural arrangement imparts distinct physical properties and potential biological activities that differentiate it from shorter-chain analogs like palmitic acid or hexadecanal. Its applications in both fragrance and cosmetic industries further emphasize its versatility compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

14.6

Exact Mass

450.4801

Appearance

Solid powder

Melting Point

82-83°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR7I8IC3NO

Other CAS

502-73-8

Wikipedia

16-hentriacontanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Modify: 2023-08-15
1: Pereira MDP, da Silva T, Aguiar ACC, Oliva G, Guido RVC, Yokoyama-Yasunaka JKU, Uliana SRB, Lopes LMX. Chemical Composition, Antiprotozoal and Cytotoxic Activities of Indole Alkaloids and Benzofuran Neolignan of Aristolochia cordigera. Planta Med. 2017 Jul;83(11):912-920. doi: 10.1055/s-0043-104776. Epub 2017 Mar 6. PubMed PMID: 28264205.
2: Cano-Europa E, González-Trujano ME, Reyes-Ramírez A, Hernández-García A, Blas-Valdivia V, Ortiz-Butrón R. Palmitone prevents pentylenetetrazole-caused neuronal damage in the CA3 hippocampal region of prepubertal rats. Neurosci Lett. 2010 Feb 12;470(2):111-4. doi: 10.1016/j.neulet.2009.12.066. Epub 2009 Dec 31. PubMed PMID: 20045039.
3: Carballo AI, Martínez AL, González-Trujano ME, Pellicer F, Ventura-Martínez R, Díaz-Reval MI, López-Muñoz FJ. Antinociceptive activity of Annona diversifolia Saff. leaf extracts and palmitone as a bioactive compound. Pharmacol Biochem Behav. 2010 Mar;95(1):6-12. doi: 10.1016/j.pbb.2009.11.017. Epub 2009 Dec 5. PubMed PMID: 19969018.
4: González-Trujano ME, López-Meraz L, Reyes-Ramírez A, Aguillón M, Martínez A. Effect of repeated administration of Annona diversifolia Saff. (ilama) extracts and palmitone on rat amygdala kindling. Epilepsy Behav. 2009 Dec;16(4):590-5. doi: 10.1016/j.yebeh.2009.09.018. PubMed PMID: 19836312.
5: Shanker KS, Kanjilal S, Rao BV, Kishore KH, Misra S, Prasad RB. Isolation and antimicrobial evaluation of isomeric hydroxy ketones in leaf cuticular waxes of Annona squamosa. Phytochem Anal. 2007 Jan-Feb;18(1):7-12. PubMed PMID: 17260693.
6: Eva González-Trujano M, Tapia E, López-Meraz L, Navarrete A, Reyes-Ramírez A, Martínez A. Anticonvulsant effect of Annona diversifolia Saff. and palmitone on penicillin-induced convulsive activity. A behavioral and EEG study in rats. Epilepsia. 2006 Nov;47(11):1810-7. PubMed PMID: 17116019.
7: González-Trujano ME, Martínez AL, Reyes-Ramírez A, Reyes-Trejo B, Navarrete A. Palmitone isolated from Annona diversifolia induces an anxiolytic-like effect in mice. Planta Med. 2006 Jun;72(8):703-7. Epub 2006 May 29. PubMed PMID: 16732521.
8: López-Rubalcava C, Piña-Medina B, Estrada-Reyes R, Heinze G, Martínez-Vázquez M. Anxiolytic-like actions of the hexane extract from leaves of Annona cherimolia in two anxiety paradigms: possible involvement of the GABA/benzodiazepine receptor complex. Life Sci. 2006 Jan 11;78(7):730-7. Epub 2005 Aug 24. PubMed PMID: 16122763.
9: Estrada-Reyes R, Alvarez AL, López-Rubalcava C, Rocha L, Heinze G, Moreno J, Martínez-Vázquez M. Lignans from leaves of Rollinia mucosa. Z Naturforsch C. 2002 Jan-Feb;57(1-2):29-32. PubMed PMID: 11926539.
10: González-Trujano ME, Navarrete A, Reyes B, Cedillo-Portugal E, Hong E. Anticonvulsant properties and bio-guided isolation of palmitone from leaves of Annona diversifolia. Planta Med. 2001 Mar;67(2):136-41. PubMed PMID: 11301859.
11: Ahibo-Coffy A, Aurelle H, Lacave C, Prome JC, Puzo G, Savagnac A. Isolation, structural studies and chemical synthesis of a 'palmitone lipid' from Corynebacterium diphtheriae. Chem Phys Lipids. 1978 Oct;22(3):185-95. PubMed PMID: 102431.

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